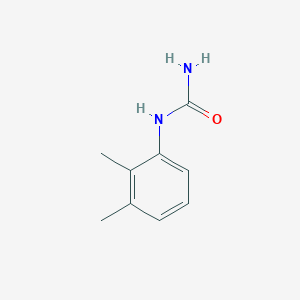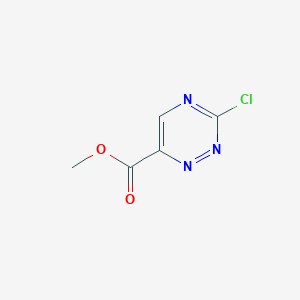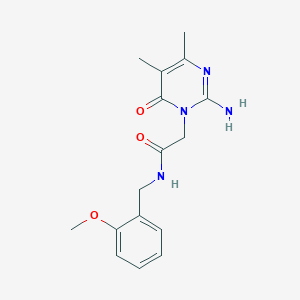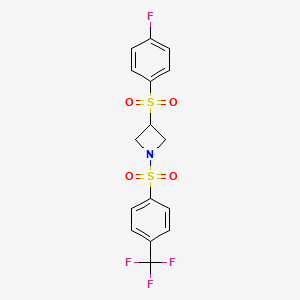
N-(2,3-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)urea is an organic compound with the molecular formula C9H12N2O. It is a derivative of urea where one of the nitrogen atoms is substituted with a 2,3-dimethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
N-(2,3-dimethylphenyl)urea is a complex compound with potential biological activity. Urea derivatives have been studied for their antiproliferative properties against various cancer cell lines , suggesting that this compound may interact with cellular targets involved in cell proliferation and survival.
Mode of Action
Urea derivatives are known to interact with their targets through various types of bonds, including hydrogen bonds and van der waals contacts . This interaction can lead to changes in the target’s function, potentially inhibiting processes such as cell proliferation .
Biochemical Pathways
Urea and its derivatives are known to be involved in nitrogen metabolism . They can also influence the process of microbially induced calcite precipitation (MICP), which involves the breakdown of urea
Pharmacokinetics
Factors such as body size, hepatic function, plasma albumin, and cardiac output are known to influence the pharmacokinetics of related compounds .
Result of Action
Some urea derivatives have been found to exhibit antiproliferative effects against various cancer cell lines , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria can enhance the process of MICP, which involves the breakdown of urea . Additionally, the application method and type of fertilizer can affect the volatilization of urea in agricultural soils .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,3-dimethylphenyl)urea can be synthesized through the nucleophilic addition of 2,3-dimethylaniline to potassium isocyanate in water without the use of organic co-solvents . This method is both simple and efficient, yielding high chemical purity. The reaction conditions are mild, and the process is scalable, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, this compound is typically produced using phosgene-free methods due to safety and environmental concerns. The reaction of 2,3-dimethylaniline with carbamoyl chloride or isocyanates is a common approach . These methods are designed to be resource-efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions.
Cyclization Reactions: It can form cyclic compounds through reactions with β-alanines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Cyclization: Reactions with ethyl acetoacetate under reflux conditions yield tetrahydropyridones.
Major Products
Substitution Products: Halogenated or nitrated derivatives of this compound.
Cyclization Products: Tetrahydropyridones and related heterocyclic compounds.
Scientific Research Applications
N-(2,3-dimethylphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active molecules.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)urea
- N-(3,5-dimethylphenyl)urea
- N-(2,4-dimethylphenyl)urea
Uniqueness
N-(2,3-dimethylphenyl)urea is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets .
Properties
IUPAC Name |
(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKKMJTXLAJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-75-5 |
Source


|
| Record name | 1-(2,3-XYLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2784293.png)
![Ethyl 4-(4-chlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)thiophene-3-carboxylate](/img/structure/B2784296.png)

![5-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2784298.png)



![N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide](/img/structure/B2784304.png)

![6-(3-Ethoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784307.png)
![3-(3-chloro-2-methylphenyl)-N'-[(1E)-(3,4-difluorophenyl)methylidene]-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2784308.png)
![4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2784311.png)
![3-(4-bromophenyl)-8-(4-ethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2784312.png)
![1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2784314.png)
